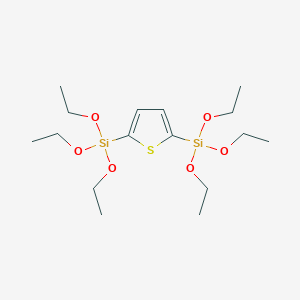

2,5-Bis(triethoxysilyl)thiophene

Übersicht

Beschreibung

2,5-Bis(triethoxysilyl)thiophene is a chemical compound with the molecular formula C16H32O6SSi2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various scientific and industrial fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Bis(triethoxysilyl)thiophene can be synthesized through the reaction of 2,5-dibromothiophene with tetraethyl orthosilicate in the presence of a catalyst. The reaction typically involves the following steps:

Preparation of 2,5-dibromothiophene: This is achieved by brominating thiophene using bromine in the presence of a catalyst.

Reaction with tetraethyl orthosilicate: The 2,5-dibromothiophene is then reacted with tetraethyl orthosilicate in the presence of a palladium catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Large-scale bromination: Using industrial-grade bromine and catalysts.

Reaction optimization: Ensuring the reaction with tetraethyl orthosilicate is efficient and scalable.

Analyse Chemischer Reaktionen

Hydrolysis and Condensation Reactions

These reactions are critical for forming siloxane networks in mesoporous organosilica materials.

Mechanism :

- Hydrolysis of ethoxy groups generates silanol (–Si–OH) intermediates.

- Condensation forms Si–O–Si bonds, integrating thiophene into the silica matrix .

Oxidation Reactions

The thiophene sulfur atom undergoes oxidation to form sulfoxides or sulfones.

Note : Over-oxidation can degrade the thiophene ring, necessitating controlled conditions .

Reduction Reactions

Reductive cleavage of C–S or Si–O bonds modifies functionality.

Limitation : Reduction of silyl groups is less common due to Si–C bond stability.

Substitution Reactions

Ethoxy (–OCH₂CH₃) groups are replaced by nucleophiles or electrophiles.

Example Synthesis :

2,5-Dibromothiophene + Tetraethyl orthosilicate → this compound (62% yield under sonication) .

Coupling Reactions

The thiophene ring participates in cross-coupling to form conjugated systems.

| Reagents | Conditions | Products | Applications | References |

|---|---|---|---|---|

| Pd(PPh₃)₄, Ar–B(OH)₂ | Suzuki coupling, 80°C | Biaryl-thiophene hybrids | Organic semiconductors. | |

| 2,3-Dibromothiophene, SnMe₃ | Stille coupling, 100°C | Oligothiophene frameworks | Light-emitting diodes (OLEDs). |

Key Insight : Coupling preserves the thiophene π-system, enabling tunable optoelectronic properties .

Interaction with Biological Molecules

Emerging studies highlight its role in bio-hybrid materials:

| Target | Interaction | Outcome | References |

|---|---|---|---|

| Silica nanoparticles | Covalent Si–O–Si bonding | Enhanced drug delivery stability. | |

| Trypanosoma parasites | Thiol-mediated uptake | Antiparasitic activity (EC₅₀: 14–78 nM). |

Wissenschaftliche Forschungsanwendungen

Materials Science

2,5-Bis(triethoxysilyl)thiophene is primarily utilized as a precursor for the synthesis of advanced materials, particularly in the development of periodic mesoporous organosilicas (PMOs). These materials exhibit unique structural properties such as three-dimensional cubic symmetry (Im3m), which enhances their functionality in various applications.

Key Characteristics:

- Structural Stability: The compound contributes to the stability of Si-C bonds in PMOs, which is crucial for maintaining structural integrity under various conditions .

- Optical Properties: Its thiophene moiety imparts unique optical properties that are beneficial for photonic applications.

| Application Area | Description |

|---|---|

| Organic Electronics | Used in organic field-effect transistors and solar cells due to its semiconducting properties. |

| Coatings | Enhances adhesion and durability in coatings and sealants by forming strong bonds with substrates. |

Biological Applications

The compound is being investigated for potential use in biosensors and bioimaging due to its optical characteristics. Its ability to interact with biological molecules opens avenues for applications in drug delivery systems and therapeutic agents.

Case Study:

- Biosensors: Research indicates that this compound can be functionalized to develop sensitive biosensors capable of detecting specific biomolecules through optical changes.

Industrial Applications

In industry, the compound is employed in producing adhesives, sealants, and thermoplastic resins. Its siloxane groups enhance the mechanical properties and thermal stability of these materials.

Applications Include:

- Adhesives: Provides strong bonding capabilities essential for construction and manufacturing.

- Thermoplastic Resins: Utilized in polyvinyl chloride and acrylic resin formulations to improve performance characteristics.

Wirkmechanismus

The mechanism of action of 2,5-Bis(triethoxysilyl)thiophene involves its ability to form stable bonds with other molecules. The triethoxysilyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the formation of polymers and other advanced materials. The thiophene ring provides aromatic stability and electronic properties that are beneficial in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Bis(trimethylsilyl)thiophene: Similar in structure but with trimethylsilyl groups instead of triethoxysilyl groups.

2,5-Dibromothiophene: A precursor in the synthesis of 2,5-Bis(triethoxysilyl)thiophene.

Thiophene: The parent compound from which this compound is derived

Uniqueness

This compound is unique due to the presence of triethoxysilyl groups, which enhance its reactivity and ability to form strong bonds with various substrates. This makes it particularly useful in the synthesis of advanced materials and in applications requiring strong adhesion properties .

Biologische Aktivität

2,5-Bis(triethoxysilyl)thiophene (BTT) is a silane compound with potential applications in various fields, including materials science and biomedicine. Its unique structure, featuring thiophene and triethoxysilyl groups, suggests interesting biological activities. This article reviews the biological activity of BTT based on existing literature, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHOSSi

- Molecular Weight : 384.66 g/mol

- CAS Number : 40190-22-5

The compound consists of a thiophene ring substituted with two triethoxysilyl groups, which enhances its solubility and reactivity in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including BTT. The compound's activity against various pathogens has been assessed through minimum inhibitory concentration (MIC) tests.

Case Studies

-

Antibacterial Activity :

- A study demonstrated that thiophene derivatives exhibit significant antibacterial effects against Acinetobacter baumannii and Escherichia coli. The MIC values for these strains ranged from 8 to 32 mg/L for selected thiophenes, suggesting potential for development as antimicrobial agents .

- BTT was tested alongside other thiophene derivatives, showing comparable or superior activity against resistant bacterial strains, indicating its potential utility in treating infections caused by multidrug-resistant organisms.

- Mechanism of Action :

Research Findings

A summary of research findings related to the biological activity of BTT is presented in the following table:

| Study | Pathogen | MIC (mg/L) | Observations |

|---|---|---|---|

| Study 1 | A. baumannii | 16-32 | Significant bactericidal activity observed |

| Study 2 | E. coli | 8-32 | Enhanced membrane permeabilization noted |

| Study 3 | Various strains | <64 | Broad-spectrum antimicrobial potential indicated |

Mechanistic Insights

The biological activity of BTT can be attributed to several factors:

- Silyl Groups : The triethoxysilyl groups enhance solubility and allow for better interaction with biological membranes.

- Thiophene Ring : The electron-rich nature of the thiophene ring facilitates interactions with bacterial targets, potentially leading to inhibition of key enzymatic functions.

Eigenschaften

IUPAC Name |

triethoxy-(5-triethoxysilylthiophen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6SSi2/c1-7-17-24(18-8-2,19-9-3)15-13-14-16(23-15)25(20-10-4,21-11-5)22-12-6/h13-14H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBGMFANSAVZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(S1)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573025 | |

| Record name | (Thiene-2,5-diyl)bis(triethoxysilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40190-22-5 | |

| Record name | (Thiene-2,5-diyl)bis(triethoxysilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2,5-Bis(triethoxysilyl)thiophene and how is it used in materials science?

A1: this compound (BTET) is an organosilica precursor used to create highly ordered mesoporous materials. These materials have uniform pores with diameters ranging from 2 to 10 nanometers and exhibit high surface areas. [, , ] BTET achieves this by acting as a building block within the silica framework. During synthesis, BTET undergoes hydrolysis and condensation reactions, forming Si-O-Si bonds with other silica precursors and incorporating the thiophene ring into the pore walls. []

Q2: What are the advantages of incorporating thiophene into mesoporous silica frameworks using BTET?

A2: The inclusion of thiophene rings within the silica framework offers several advantages. First, it can enhance the material's adsorption properties, potentially enabling selective uptake of specific molecules. [] Additionally, the presence of sulfur in thiophene introduces unique electronic properties, which could prove beneficial in catalytic applications. []

Q3: What challenges are associated with synthesizing ordered mesoporous materials using BTET?

A3: One major challenge is ensuring the structural integrity of the Si-C bond in the thiophene ring during synthesis. Acidic conditions, often employed in these processes, can lead to the decomposition of Si-C bonds, compromising the desired properties. Research has shown that using milder acid catalysts like boric acid can help retain a higher percentage of Si-C bonds during synthesis. []

Q4: How does the choice of synthesis conditions affect the properties of the resulting mesoporous materials?

A4: The choice of acid catalyst, catalyst concentration, stirring time, and even the type of template used can significantly influence the final material's properties. For example, using aluminum chloride instead of hydrochloric acid as a catalyst, combined with controlled stirring times, has been shown to produce highly ordered mesostructures in both benzene-silica and thiophene-silica materials. [] Furthermore, varying the ratio of BTET to other organosilica precursors allows for control over the material's pore size, surface area, and functionality. [, ]

Q5: What analytical techniques are used to characterize mesoporous materials synthesized with BTET?

A5: Researchers utilize a variety of techniques to characterize these materials, including:

- Nitrogen adsorption: Provides information about surface area, pore volume, and pore size distribution. [, ]

- Small-angle X-ray scattering (SAXS): Confirms the mesostructure and ordering of the pores. [, ]

- Transmission electron microscopy (TEM): Visualizes the material's morphology and pore structure. []

- Solid-state ¹³C and ²⁹Si MAS NMR: Confirms the incorporation of the thiophene ring into the silica framework and provides insights into the chemical environment surrounding silicon and carbon atoms. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.